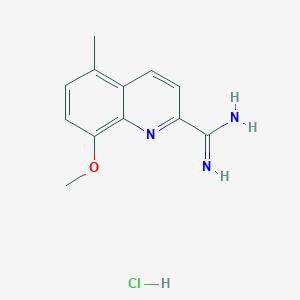
8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 8-metoxi-5-metilquinolina-2-carboximidamida es un compuesto químico con la fórmula molecular C12H14ClN3O y un peso molecular de 251,71 g/mol Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 8-metoxi-5-metilquinolina-2-carboximidamida típicamente implica la reacción de 8-metoxiquinolina con metilamina y la posterior conversión al derivado carboximidamida. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos tienen como objetivo optimizar el rendimiento y la pureza al tiempo que minimizan los costos de producción y el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 8-metoxi-5-metilquinolina-2-carboximidamida se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar derivados de quinolina con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden convertir el grupo carboximidamida en otros grupos funcionales, como aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos metoxi o metil se reemplazan por otros sustituyentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas controladas y solventes específicos .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina con grupos funcionales alterados, que pueden tener diferentes propiedades químicas y biológicas .
Aplicaciones Científicas De Investigación
El clorhidrato de 8-metoxi-5-metilquinolina-2-carboximidamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 8-metoxi-5-metilquinolina-2-carboximidamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares al clorhidrato de 8-metoxi-5-metilquinolina-2-carboximidamida incluyen otros derivados de quinolina como:
- 8-Metoxiquinolina
- 5-Metilquinolina
- Quinolina-2-carboximidamida
Unicidad
Lo que diferencia al clorhidrato de 8-metoxi-5-metilquinolina-2-carboximidamida de estos compuestos similares es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
1179359-95-5 |
|---|---|
Fórmula molecular |
C12H14ClN3O |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
8-methoxy-5-methylquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-7-3-6-10(16-2)11-8(7)4-5-9(15-11)12(13)14;/h3-6H,1-2H3,(H3,13,14);1H |
Clave InChI |
GJJFZOWUVMMWGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=NC2=C(C=C1)OC)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


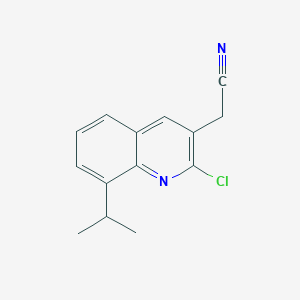
![6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]-](/img/structure/B11867273.png)
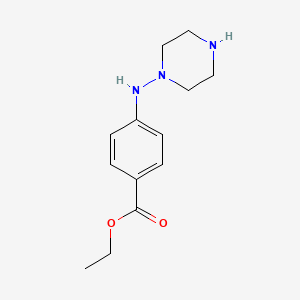
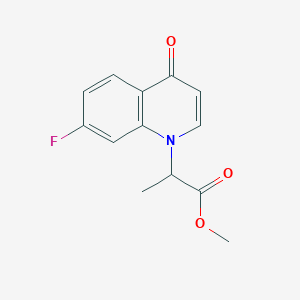



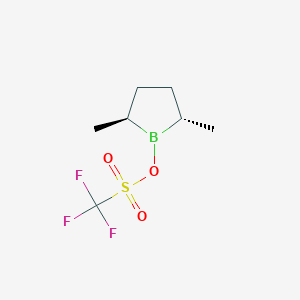
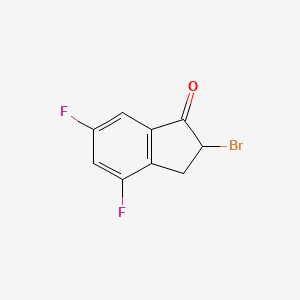
![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)

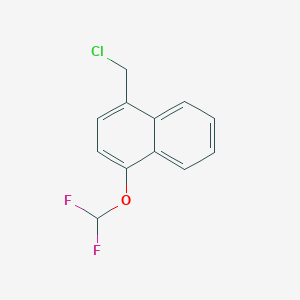
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)

